
2-(4,4-Dimethylcyclohexyl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4,4-Dimethylcyclohexyl)butanoic acid is an organic compound with the molecular formula C12H22O2 It is characterized by a cyclohexane ring substituted with two methyl groups at the 4-position and a butanoic acid chain at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
-
Grignard Reaction: : One common method to synthesize 2-(4,4-Dimethylcyclohexyl)butanoic acid involves the Grignard reaction. This process starts with the preparation of a Grignard reagent from 4,4-dimethylcyclohexyl bromide and magnesium in anhydrous ether. The Grignard reagent is then reacted with ethyl 2-bromobutanoate to form the desired product after hydrolysis and acidification.
-
Friedel-Crafts Alkylation: : Another synthetic route involves Friedel-Crafts alkylation of cyclohexane with isobutylene in the presence of a Lewis acid catalyst like aluminum chloride, followed by oxidation of the resulting alkylated product to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Grignard reactions due to their efficiency and scalability. The process is optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
化学反応の分析
Types of Reactions
-
Oxidation: : 2-(4,4-Dimethylcyclohexyl)butanoic acid can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
-
Reduction: : Reduction of this compound can be achieved using reagents like lithium aluminum hydride or hydrogenation over a palladium catalyst, leading to the formation of alcohols or alkanes.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the carboxylic acid group, forming esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Alcohols or amines in the presence of acid catalysts for esterification or amidation.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Esters or amides.
科学的研究の応用
Chemistry
In chemistry, 2-(4,4-Dimethylcyclohexyl)butanoic acid is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It may be used to investigate the role of cyclohexyl derivatives in biological systems, including their interactions with enzymes and receptors.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit anti-inflammatory, analgesic, or other pharmacological activities, making them candidates for drug development.
Industry
Industrially, this compound is used in the synthesis of specialty chemicals, including fragrances, flavors, and polymers. Its stability and reactivity make it suitable for various applications in material science and chemical manufacturing.
作用機序
The mechanism of action of 2-(4,4-Dimethylcyclohexyl)butanoic acid depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The cyclohexyl ring and butanoic acid moiety can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
類似化合物との比較
Similar Compounds
2-(4-Methylcyclohexyl)butanoic acid: Similar structure but with one less methyl group on the cyclohexane ring.
2-(4,4-Dimethylcyclohexyl)propanoic acid: Similar structure but with a shorter carbon chain.
2-(4,4-Dimethylcyclohexyl)pentanoic acid: Similar structure but with a longer carbon chain.
Uniqueness
2-(4,4-Dimethylcyclohexyl)butanoic acid is unique due to the specific positioning of its methyl groups and the length of its carbon chain. These structural features can significantly influence its chemical reactivity and biological activity, distinguishing it from other similar compounds.
特性
分子式 |
C12H22O2 |
|---|---|
分子量 |
198.30 g/mol |
IUPAC名 |
2-(4,4-dimethylcyclohexyl)butanoic acid |
InChI |
InChI=1S/C12H22O2/c1-4-10(11(13)14)9-5-7-12(2,3)8-6-9/h9-10H,4-8H2,1-3H3,(H,13,14) |
InChIキー |
ZGSFYBDOEOPANW-UHFFFAOYSA-N |
正規SMILES |
CCC(C1CCC(CC1)(C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



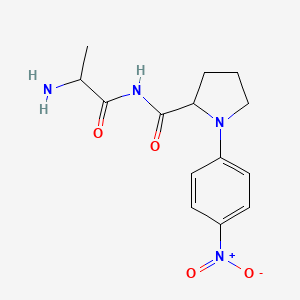
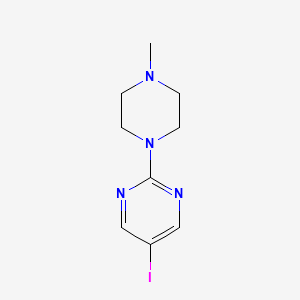

![Methyl 4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B12090057.png)
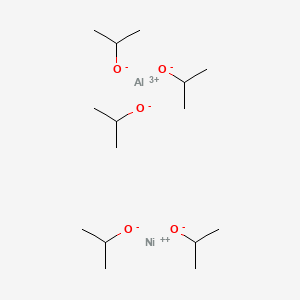
![tert-Butyl (5-bromo-7-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methylcarbamate](/img/structure/B12090063.png)


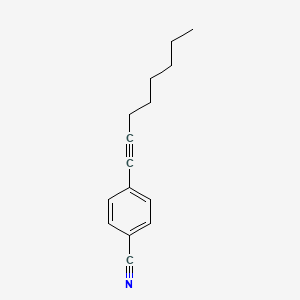

![10-(Trifluoromethyl)-8-azabicyclo[4.3.1]decan-10-ol](/img/structure/B12090093.png)
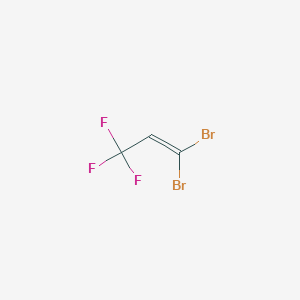
![2-Methyl-1-(5-methylfuro[3,2-B]pyridin-2-YL)propan-1-one](/img/structure/B12090110.png)
